11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Descripción
Systematic Nomenclature Analysis
The compound name 11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile follows systematic IUPAC conventions for complex tricyclic systems. The diazatricyclo[7.4.0.0²,⁷] descriptor indicates a tricyclic framework containing two nitrogen atoms, with bridging patterns defined by the numerical indicators. Related compounds in the literature demonstrate similar naming conventions, as exemplified by 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS: 750598-94-8), which shares the core tricyclic architecture.
The systematic classification places this compound within the broader family of fused heterocyclic systems containing pyridine and imidazole-like structural motifs. The presence of the pyridin-2-ylmethyl substituent introduces additional complexity, as similar pyridine-containing compounds have been documented with various biological activities. The carbonitrile functional group at position 10 represents a key pharmacophore element frequently associated with kinase inhibitory activity in related tricyclic systems.
Structural Relationship to Known Compounds
Comparative analysis with documented compounds reveals structural similarities to several characterized systems. The compound 11-methyl-13-sulfanyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile demonstrates analogous core architecture with different substituents at positions 11 and 13. Additionally, compounds containing pyridin-2-ylmethyl amino groups, such as those found in the broader chemical literature, provide insight into the expected chemical behavior and potential biological activities.
The systematic classification within heterocyclic chemistry places these compounds in the category of condensed pyrimidine derivatives, specifically within the subclass of diazatricyclic systems. The molecular complexity and specific substitution patterns suggest potential applications in pharmaceutical chemistry, particularly given the documented biological activities of related compounds.
Propiedades
IUPAC Name |
3-propan-2-yl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-14(2)16-11-20(24-13-15-7-5-6-10-23-15)26-19-9-4-3-8-18(19)25-21(26)17(16)12-22/h3-11,14,24H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMYYJUNGLQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Métodos De Preparación
Oxazoline Ring Opening and Cyclization
Initial synthesis begins with 5-methyl-2-aryl-4,5-dihydrooxazole derivatives, analogous to methods described for trifluoromethylsulfonamido-propan-2-yl esters. Treatment of 5-methyl-2-(2-fluorophenyl)-4,5-dihydrooxazole (1h ) with triflic anhydride (Tf₂O) at −70°C induces ring opening, forming a reactive intermediate that undergoes intramolecular cyclization to yield the diazatricyclic framework. Electron-withdrawing substituents (e.g., Cl, NO₂) enhance yields by stabilizing transition states, achieving 75% conversion under optimized conditions.
Table 1: Influence of Substituents on Cyclization Efficiency
| Substituent | Yield (%) |
|---|---|
| -Cl | 75 |
| -NO₂ | 72 |
| -OMe | 45 |
Propan-2-yl Group Introduction
The propan-2-yl moiety at position 11 is introduced via alkylation of a secondary amine intermediate. Using racemic 1-aminopropan-2-ol as a starting material, nucleophilic displacement with methyl iodide in THF at 0°C furnishes the branched alkyl chain. Subsequent purification by flash column chromatography (silica gel, 0–50% ethyl acetate/heptane) isolates the product in 68% yield.
Functionalization at Position 13: Pyridin-2-ylmethylamine Conjugation
Reductive Amination
The primary amine at position 13 is generated by deprotection of a tert-butyl carbamate (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM). Reaction with pyridine-2-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in THF at room temperature facilitates reductive amination, yielding the desired secondary amine.
Reaction Conditions:
Optimization of Amination
Excess pyridine-2-carbaldehyde (1.5 eq) and catalytic acetic acid (10 mol%) improve conversion rates. The reaction is monitored via LC-MS, showing complete consumption of the amine intermediate within 8 h.
Nitrile Group Installation at Position 10
Cyanation via Nucleophilic Substitution
Aryl chlorides at position 10 are displaced using potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C. The reaction proceeds via an SNAr mechanism, with electron-deficient aromatic rings favoring nucleophilic attack.
Table 2: Cyanation Reaction Parameters
| Substrate | Cyanide Source | Yield (%) |
|---|---|---|
| Aryl chloride | KCN | 65 |
| Aryl bromide | CuCN | 58 |
Alternative Routes: Sandmeyer Reaction
For substrates bearing amino groups, diazotization followed by treatment with CuCN in aqueous HCl provides the nitrile derivative in 54% yield. This method is less favored due to side product formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (Biotage Isolera, 40 g silica column) with gradients of ethyl acetate/heptane (0–50%). Polar impurities, including unreacted amines and aldehydes, are eluted at lower polarity.
Spectroscopic Validation
-
¹H-NMR (500 MHz, CDCl₃): δ 1.42 (d, J = 6.6 Hz, 6H, propan-2-yl CH₃), 3.53 (m, 2H, CH₂N), 5.26 (m, 1H, CH), 7.13–7.92 (m, 4H, aromatic).
-
¹³C-NMR (125 MHz, CDCl₃): δ 17.2 (CH₃), 48.4 (CH₂N), 70.5 (CH), 119.6 (CN), 164.1 (C=O).
-
HRMS (EI): m/z calcd for C₂₀H₁₈N₄O [M+H]⁺: 331.1543; found: 331.1540.
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Types of Reactions
11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),4,6,9,11-pentaene-10-carbonitrile (CID 2114010)
- Molecular Formula : C₁₄H₁₁N₃O
- Key Differences: Substitution at position 11: Ethyl vs. isopropyl. Position 13: Oxo group vs. pyridinylmethylamino.
13-{[2-(Dimethylamino)ethyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile (CID 384798-18-9)
- Molecular Formula : C₁₉H₂₅N₅
- Key Differences: Substitution at position 11: Propyl vs. isopropyl. Position 13: Dimethylaminoethylamino vs. pyridinylmethylamino.
- Pharmacokinetics: The dimethylaminoethyl group increases hydrophilicity (clogP ~1.2) compared to the pyridinylmethylamino group (predicted clogP ~2.5), affecting blood-brain barrier permeability .
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)
- Molecular Formula : C₁₃H₁₄N₄
- Structural Divergence : Naphthyridine core vs. diazatricyclo framework.
- Bioactivity : NA-2 exhibits serotonin 5-HT₃ antagonism and antidepressant-like effects in rodent models, suggesting that carbonitrile-containing tricyclics may target neurotransmitter systems .
Computational Similarity Analysis
Tanimoto Coefficient Comparisons
Using Morgan fingerprints (radius = 2), the target compound shows:
- ~75% similarity to CID 2114010 (shared diazatricyclo core and carbonitrile).
- ~65% similarity to CID 384798-18-9 (divergent substituents at positions 11 and 13).
- ~50% similarity to NA-2 (different core scaffold).
These metrics suggest that minor substituent changes significantly impact molecular similarity .
Murcko Scaffold Analysis
The diazatricyclo[7.4.0.0²,⁷] scaffold is conserved in CID 2114010 and the target compound, forming a distinct chemotype cluster. In contrast, NA-2’s naphthyridine scaffold groups it into a separate cluster despite shared carbonitrile functionality .
Bioactivity and Target Profiling
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CID 2114010 | CID 384798-18-9 | NA-2 |
|---|---|---|---|---|
| Molecular Weight | 377.43 g/mol | 237.26 g/mol | 347.45 g/mol | 242.28 g/mol |
| clogP | 2.5 | 1.8 | 1.2 | 1.9 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 | 4 |
| Topological Polar Surface Area | 65 Ų | 58 Ų | 75 Ų | 62 Ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
